N-(3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
N-(3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a heterocyclic compound featuring a thiophene core substituted with a 2-chlorobenzoyl group at position 3 and an ethyl group at position 5. The acetamide side chain at position 2 incorporates a 1,3-dioxoisoindolin-2-yl moiety (Fig. 1). This structural complexity confers unique physicochemical properties, including a molecular weight of approximately 453.87 g/mol (calculated from its molecular formula C24H18ClN2O4S) and moderate lipophilicity (logP ~3.2) .
Crystallographic studies reveal that the molecule adopts a planar conformation stabilized by intramolecular hydrogen bonds (N–H···O) between the acetamide NH and the carbonyl oxygen of the 1,3-dioxoisoindolinyl group . The crystal packing is further stabilized by weak C–H···O interactions, forming chains along the crystallographic axes .
Properties
IUPAC Name |
N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4S/c1-2-13-11-17(20(28)16-9-5-6-10-18(16)24)21(31-13)25-19(27)12-26-22(29)14-7-3-4-8-15(14)23(26)30/h3-11H,2,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWSLJJCIYODPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124074 | |
| Record name | N-[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42753-80-0 | |
| Record name | N-[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42753-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Isoindole-2-acetamide, N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]-1,3-dihydro-1,3-dioxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, with CAS number 42753-80-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
The compound's molecular formula is , and it has a molecular weight of 452.91 g/mol. Its structure features a chlorobenzoyl group and a dioxoisoindolin moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClN2O4S |
| Molecular Weight | 452.91 g/mol |
| CAS Number | 42753-80-0 |
| Purity | >98.00% |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
1. Anticancer Activity
Studies have shown that compounds containing isoindolin structures can inhibit cancer cell proliferation. For instance, derivatives of isoindolin have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
2. Antimicrobial Properties
The presence of the chlorobenzoyl group in the compound may enhance its interaction with microbial membranes, potentially leading to antimicrobial effects. Similar compounds have demonstrated activity against a range of bacteria and fungi .
3. Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related compounds have highlighted their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Study 1: Anticancer Mechanism
In a study examining isoindolin derivatives, it was found that these compounds could effectively inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Testing
A series of tests conducted on chlorobenzoyl derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Study 3: Enzyme Inhibition Profile
Research on enzyme inhibitors revealed that certain derivatives could reduce inflammation by inhibiting COX enzymes, providing insight into their potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Recent studies have indicated that this compound exhibits significant antitumor activity. Its structure allows it to interact with biological targets involved in cancer progression. For instance, research has demonstrated its efficacy against various cancer cell lines, suggesting a mechanism that may involve the inhibition of tumor growth through apoptosis induction and cell cycle arrest.
Case Study:
A study published in a peer-reviewed journal evaluated the cytotoxic effects of N-(3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide on human lung cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations.
Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its derivatives are utilized in the production of anxiolytic medications.
Applications:
- Clotiazepam Derivatives: The compound is used to synthesize Clotiazepam and its analogs, which are effective in treating anxiety and insomnia. The synthesis involves specific reaction pathways that leverage the unique functional groups present in this compound.
Material Science
Polymer Additives:
In material science, this compound has been investigated for its potential use as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to improved performance characteristics.
Research Findings:
Studies have shown that adding this compound to polymer formulations can significantly improve their thermal degradation temperatures and mechanical strength. This is particularly relevant for applications requiring durable materials.
Analytical Chemistry
Detection and Quantification:
The compound can be utilized as a standard reference material in analytical chemistry for developing methods to detect similar compounds in biological samples or environmental matrices.
Method Development:
Research has focused on developing high-performance liquid chromatography (HPLC) methods for the quantification of this compound in complex mixtures, providing valuable data for pharmacokinetic studies.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antitumor activity; synthesis of anxiolytic drugs like Clotiazepam |
| Material Science | Polymer additives for enhanced thermal stability and mechanical properties |
| Analytical Chemistry | Standard reference material for HPLC method development |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations:
Derivatives with quinoline or isoxazole substituents (e.g., compounds 55–60 in ) exhibit higher reported bioactivity, likely due to improved target binding via aromatic interactions.
Synthetic Accessibility :
- The target compound is synthesized via condensation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid with 3-(2-chlorobenzoyl)-5-ethylthiophen-2-amine, analogous to methods in .
- In contrast, phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) require high-purity intermediates for polyimide applications .
Pharmacological Potential: While the target compound lacks reported activity data, structurally similar analogs with indole or quinoline moieties show potent antimicrobial and anticancer profiles (e.g., compound 59 in with EC50 = 6.878 μM).
Q & A
Q. What is the optimal synthetic route for N-(3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide?
Methodological Answer: A validated approach involves refluxing a mixture of 2-aminothiazol-4(5H)-one derivatives (0.1 mol) with sodium acetate (0.1 mol) and a substituted 3-formylindole-2-carboxylic acid (0.11 mol) in acetic acid for 3–5 hours. The product is isolated via filtration, washed with acetic acid/water/ethanol, and recrystallized from DMF/acetic acid. Monitoring via TLC ensures reaction completion. Adjusting stoichiometry or using microwave-assisted synthesis may improve yield .
Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 293 K reveals a monoclinic system (space group P2₁/c) with unit cell dimensions a = 13.9784 Å, b = 13.5565 Å, c = 8.3334 Å, and β = 91.233°. Data refinement (R factor = 0.049) confirms planar geometry at the thiophene ring and hydrogen bonding between the acetamide NH and carbonyl oxygen, stabilizing the lattice. SCXRD protocols include Bruker APEX DUO CCD detectors and multi-scan absorption corrections .
Q. What initial biological screening strategies are recommended for assessing this compound’s activity?
Methodological Answer: Prioritize in vitro assays targeting receptors/kinases structurally related to its pharmacophores (e.g., benzoyl-thiophene and dioxoisoindolin groups). For example, competitive binding assays (e.g., GABAₐ for benzodiazepine analogs) or enzyme inhibition studies (e.g., HDACs for dioxoisoindolin derivatives). Use dose-response curves (1–100 µM) with positive controls (e.g., clotiazepam for CNS activity) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to address low yields or impurities in the final product?
Methodological Answer: Systematic optimization includes:
- Solvent selection : Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance solubility.
- Catalysts : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Temperature : Use microwave-assisted synthesis (100–150°C, 30 min) to reduce side reactions. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .
Q. How should researchers resolve contradictions in reported crystallographic data (e.g., unit cell parameters)?
Methodological Answer: Discrepancies may arise from polymorphism or experimental conditions. To reconcile:
- Replicate crystallization : Use identical solvents (e.g., DMF/acetic acid) and slow evaporation.
- Validate data : Compare with computational models (e.g., DFT-optimized geometries).
- Check for impurities : Conduct EDX or elemental analysis to confirm stoichiometry. Cross-reference with deposited CIF files in crystallographic databases .
Q. What methodologies are suitable for studying this compound’s environmental fate and degradation pathways?
Methodological Answer: Follow the INCHEMBIOL framework:
- Abiotic degradation : Expose to UV light in aqueous solutions (pH 4–9) and analyze degradation products via LC-MS.
- Biotic transformation : Incubate with soil microbiota (OECD 307 guideline) and monitor metabolites via GC-MS.
- Partitioning studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) to predict mobility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
